Tipepidine hibenzate

Descripción general

Descripción

Tipepidine hibenzate is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels. The compound was discovered in the 1950s and developed in Japan in 1959. It is used as an antitussive and expectorant in various formulations, including tablets, powders, and syrups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

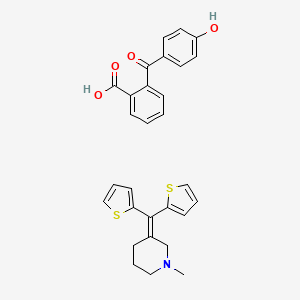

The synthesis of tipepidine hibenzate involves the reaction of 3-(di-2-thienylmethylene)-1-methylpiperidine with 2-(4-hydroxybenzoyl)benzoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Tipepidine hibenzate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Aplicaciones Científicas De Investigación

Antitussive Properties

Mechanism of Action

Tipepidine hibenzate works by inhibiting G protein-coupled inwardly-rectifying potassium channels (GIRKs), which modulates monoamine levels, particularly dopamine. This action is crucial for its effectiveness as an antitussive, helping to suppress cough reflexes without the narcotic effects associated with other cough medications .

Clinical Use

The compound has been used extensively for managing coughs resulting from colds and respiratory infections. It is generally well-tolerated, with a typical dosage of 20 mg every 4-6 hours. Long-term safety profiles have been established, particularly in pediatric populations .

Neurological and Psychiatric Applications

Recent studies have explored the potential of this compound in treating psychiatric disorders such as depression and attention-deficit hyperactivity disorder (ADHD).

Attention-Deficit Hyperactivity Disorder (ADHD)

A pilot study indicated that this compound may improve symptoms in pediatric patients with ADHD. In this open-label trial, ten children were administered 30 mg/day for four weeks, showing promising results in reducing ADHD symptoms as measured by standardized scales .

Depression and Neuroplasticity

Research suggests that tipepidine may enhance neuroplasticity, offering neuroprotective benefits that could be beneficial in treating mood disorders. Its ability to increase dopamine levels in specific brain regions without inducing hyperactivity or sensitization makes it a candidate for further investigation in psychiatric settings .

Safety and Adverse Reactions

While generally considered safe, there have been rare cases of adverse reactions associated with this compound. Notably, a case report documented anaphylaxis following its administration after long-term use. This highlights the importance of monitoring for allergic reactions even with commonly used medications .

Data Summary

| Application Area | Details |

|---|---|

| Primary Use | Antitussive agent |

| Dosage | 20 mg every 4-6 hours; pediatric ADHD: 30 mg/day for 4 weeks |

| Mechanism of Action | Inhibition of GIRK channels; modulation of dopamine levels |

| Psychiatric Applications | Potential benefits in ADHD and depression; enhances neuroplasticity |

| Safety Profile | Generally well-tolerated; rare cases of anaphylaxis reported |

Case Studies

- Pediatric ADHD Study : An open-label trial involving ten children demonstrated significant improvements in ADHD symptoms after four weeks of treatment with this compound .

- Anaphylaxis Case Report : A 43-year-old woman experienced anaphylaxis attributed to tipepidine after prolonged use, underscoring the need for awareness regarding potential allergic reactions .

Mecanismo De Acción

Tipepidine hibenzate exerts its effects by inhibiting G protein-coupled inwardly-rectifying potassium channels. This inhibition modulates the levels of monoamines in the brain, leading to increased dopamine levels in the nucleus accumbens. This action is partly responsible for its antidepressant-like effects. The compound also affects other molecular targets and pathways involved in neurotransmission and cellular signaling .

Comparación Con Compuestos Similares

Similar Compounds

- Noscapine

- Codeine

- Pholcodine

- Dextromethorphan

- Dimemorfan

- Racemorphan

- Dextrorphan

- Levorphanol

- Butamirate

- Pentoxyverine

- Cloperastine

- Levocloperastine

- Guaifenesin

- Timepidium bromide

Uniqueness

Tipepidine hibenzate is unique due to its non-opioid nature and its specific mechanism of action involving the inhibition of G protein-coupled inwardly-rectifying potassium channels. This sets it apart from other antitussive and expectorant compounds, which often act through different pathways or have opioid properties .

Actividad Biológica

Tipepidine hibenzate, a central antitussive drug, has been utilized primarily for managing cough in Japan for over 50 years. Recent studies have explored its broader biological activities, particularly its effects on neurotransmitter modulation and potential therapeutic applications beyond cough suppression. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Pharmacological Mechanism

This compound exerts its biological activity through several mechanisms:

- Monoamine Modulation : It has been shown to modulate monoamine levels by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels. This modulation is significant as it may contribute to the drug's effects on mood and behavior, suggesting potential applications in treating conditions like ADHD (Attention Deficit Hyperactivity Disorder) .

- Antitussive Action : As a central antitussive agent, it works by suppressing the cough reflex through central nervous system pathways. This action is mediated by its effects on neurotransmitter systems involved in cough reflex regulation .

ADHD Treatment

Recent clinical trials have investigated the repositioning of this compound for ADHD treatment. A notable study involved the sustained-release formulation TS-141, which was tested in children and adolescents diagnosed with ADHD. Key findings include:

- Study Design : The phase II trial was randomized, double-blind, and placebo-controlled, involving 216 patients aged 6 to 17 years. The primary endpoint was the change in ADHD Rating Scale IV-J scores over eight weeks .

- Results : While all dosages of TS-141 led to a decrease in ADHD scores from baseline, no statistically significant differences were observed between the TS-141 and placebo groups overall. However, patients with an intermediate metabolizer CYP2D6 phenotype showed more pronounced improvements at higher doses .

Safety Profile

Despite its therapeutic benefits, this compound has been associated with adverse reactions:

- Anaphylaxis Case Study : A documented case reported anaphylaxis in a patient after prolonged use of this compound. The patient experienced severe allergic reactions that required emergency treatment. Oral challenge tests confirmed tipepidine as the causative agent, highlighting the need for vigilance regarding potential allergic reactions to this medication .

Pharmacokinetics

The pharmacokinetic profile of this compound varies significantly among individuals due to genetic factors influencing drug metabolism:

- CYP2D6 Polymorphism : Variations in the CYP2D6 gene affect how different individuals metabolize tipepidine. In a study involving healthy adults, pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) were significantly influenced by CYP2D6 phenotypes (Table 1).

| CYP2D6 Phenotype | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|

| Poor Metabolizer | High | High |

| Intermediate Metabolizer | Moderate | Moderate |

| Extensive Metabolizer | Low | Low |

| Ultrarapid Metabolizer | Very Low | Very Low |

Propiedades

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-(4-hydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEAAKGKVVTPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185068 | |

| Record name | Asverin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31139-87-4 | |

| Record name | Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31139-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asverin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPEPIDINE HIBENZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78578GFU8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tipepidine Hibenzate?

A: this compound is a centrally-acting antitussive drug. While its precise mechanism of action remains unclear, research suggests it primarily acts on the cough center in the medulla oblongata. [] It is classified as a non-narcotic antitussive, distinguishing it from opioid-based cough suppressants. []

Q2: What are some known adverse effects associated with this compound?

A2: While generally considered safe and well-tolerated, this compound has been associated with several adverse effects, including:

- Anaphylaxis: Although rare, there have been documented cases of anaphylactic shock following this compound administration. [, ]

- Skin Reactions: this compound has been implicated in cases of fixed drug eruption (FDE), a distinctive type of drug-induced skin reaction. [, ]

- Acute Confusional State: Overdose, particularly in elderly patients, has been linked to acute confusional states and other neurological symptoms. []

- Stevens-Johnson Syndrome (SJS): A case report described SJS in a pediatric patient suspectedly linked to this compound. []

Q3: What is the significance of the formulation of this compound as a suspended solution?

A: this compound is often formulated as a suspended solution, which can lead to sedimentation. This characteristic has been implicated in unintentional overdosage, particularly when the medication is not shaken thoroughly before administration. [] Pharmacists play a crucial role in educating patients about the importance of proper administration to prevent unintended adverse effects.

Q4: Are there any known drug resistance mechanisms associated with this compound?

A4: Currently, there is no published research indicating specific resistance mechanisms to this compound.

Q5: What analytical methods are employed to study this compound?

A5: Researchers utilize various analytical methods to investigate this compound, including:

- Drug Provocation Tests: These tests help identify the causative agent in suspected drug reactions, as demonstrated in cases of anaphylaxis and AGEP. [, ]

- Skin Prick Tests (SPTs): SPTs are used to assess immediate allergic reactions to suspected allergens, including medications like this compound. []

- Lymphocyte Stimulation Tests: These tests can help determine drug sensitivities and potential for immune-mediated reactions, as seen in the case report of SJS. []

- Measurement of Urinary Leukotriene E4: This biomarker is used to diagnose anaphylaxis, as its levels increase during allergic reactions. []

Q6: What are the future directions for this compound research?

A6: Future research on this compound could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.